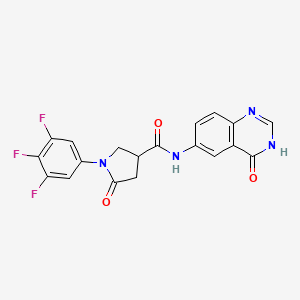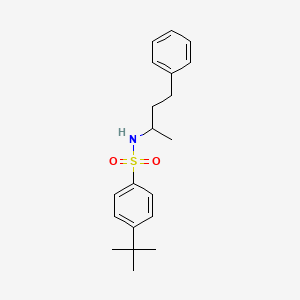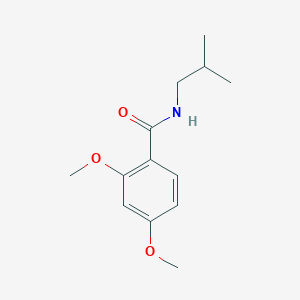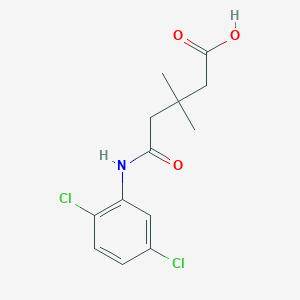
N-(4-hydroxyquinazolin-6-yl)-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxyquinazolin-6-yl)-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline ring, a pyrrolidine ring, and a trifluorophenyl group, making it a molecule of interest for its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyquinazolin-6-yl)-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Ring: Starting from an appropriate aniline derivative, the quinazoline ring can be synthesized through a cyclization reaction with formamide or similar reagents under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position of the quinazoline ring can be introduced via selective hydroxylation using reagents like hydrogen peroxide or other oxidizing agents.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a nucleophilic substitution reaction using a trifluorophenyl halide and a suitable nucleophile.
Final Coupling Reaction: The final step involves coupling the quinazoline and pyrrolidine intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-hydroxyquinazolin-6-yl)-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl groups in the quinazoline and pyrrolidine rings can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, hydrogen peroxide.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinazoline ketones or aldehydes.
Reduction: Quinazoline and pyrrolidine alcohols.
Substitution: Various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, N-(4-hydroxyquinazolin-6-yl)-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in treating diseases or conditions that involve those targets.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties might offer advantages in specific industrial applications.
Mecanismo De Acción
The mechanism of action of N-(4-hydroxyquinazolin-6-yl)-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It could interact with cellular receptors, altering their signaling pathways and affecting cellular responses.
DNA/RNA Interaction: The compound might bind to nucleic acids, affecting gene expression or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-hydroxyquinazolin-6-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide: Similar structure but lacks the trifluorophenyl group.
N-(4-hydroxyquinazolin-6-yl)-5-oxo-1-(3,4-difluorophenyl)pyrrolidine-3-carboxamide: Similar structure with fewer fluorine atoms on the phenyl ring.
N-(4-hydroxyquinazolin-6-yl)-5-oxo-1-(3,4,5-trichlorophenyl)pyrrolidine-3-carboxamide: Similar structure with chlorine atoms instead of fluorine.
Uniqueness
The presence of the trifluorophenyl group in N-(4-hydroxyquinazolin-6-yl)-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide makes it unique compared to its analogs. The trifluorophenyl group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, potentially offering advantages in specific applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C19H13F3N4O3 |
|---|---|
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
5-oxo-N-(4-oxo-3H-quinazolin-6-yl)-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H13F3N4O3/c20-13-5-11(6-14(21)17(13)22)26-7-9(3-16(26)27)18(28)25-10-1-2-15-12(4-10)19(29)24-8-23-15/h1-2,4-6,8-9H,3,7H2,(H,25,28)(H,23,24,29) |
Clave InChI |
PVNKSUFCQUHQGX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(C1=O)C2=CC(=C(C(=C2)F)F)F)C(=O)NC3=CC4=C(C=C3)N=CNC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[4-(Difluoromethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977722.png)

![methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-leucinate](/img/structure/B10977757.png)

![6-(2-Methylbutan-2-yl)-2-{[(2-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10977770.png)
![3,3-diphenyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one](/img/structure/B10977775.png)
![methyl 4-methoxy-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B10977776.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10977781.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10977786.png)
![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(3-chlorophenyl)urea](/img/structure/B10977790.png)
![1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10977795.png)
![N-(2-chloro-4-fluorobenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10977805.png)
